Boc-HomoSec(Mob)-OH
Overview
Description
Boc-HomoSec(Mob)-OH, also known as tert-butoxycarbonyl-homoserine (methylthio)ethyl ester, is a derivative of homoserine. This compound is commonly used in peptide synthesis due to its stability and reactivity. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino function, while the Mob (methylthio)ethyl ester protects the carboxyl function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HomoSec(Mob)-OH typically involves the protection of homoserine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The carboxyl group is then protected by converting it into a methylthioethyl ester using methylthioethanol and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-HomoSec(Mob)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). The Mob group can be removed using nucleophiles like thiols.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, thiols for Mob removal.
Coupling: Dicyclohexylcarbodiimide (DCC), HATU, and bases like N-methylmorpholine (NMM).
Major Products Formed
Deprotected Homoserine: After removal of the Boc and Mob groups.
Peptides: When coupled with other amino acids or peptides.
Scientific Research Applications
Boc-HomoSec(Mob)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of Boc-HomoSec(Mob)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino function, preventing unwanted reactions during synthesis. The Mob group protects the carboxyl function, allowing selective deprotection and coupling reactions. These protecting groups are removed under specific conditions to yield the desired peptide product.
Comparison with Similar Compounds
Similar Compounds
Boc-Homoserine-OH: Similar structure but lacks the Mob group.
Fmoc-HomoSec(Mob)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for amino protection.
Boc-Homocysteine-OH: Contains a thiol group instead of a methylthio group.
Uniqueness
Boc-HomoSec(Mob)-OH is unique due to the presence of both Boc and Mob protecting groups, which provide enhanced stability and selectivity in peptide synthesis. This dual protection allows for more efficient and controlled synthesis of complex peptides.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5Se/c1-17(2,3)23-16(21)18-14(15(19)20)9-10-24-11-12-5-7-13(22-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACGJHKBWPCGRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC[Se]CC1=CC=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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